molecular formula C19H20N2O3 B4921280 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide

2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide

Cat. No.: B4921280
M. Wt: 324.4 g/mol
InChI Key: KLALRPBYHIRDLO-VSYZJNMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide, also known as MPBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In

Scientific Research Applications

2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. In agriculture, this compound has been shown to increase plant growth and yield. In material science, this compound has been used as a precursor for the synthesis of metal nanoparticles.

Mechanism of Action

The mechanism of action of 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. It may also induce cell death in cancer cells by activating apoptosis pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been found to increase the activity of certain antioxidant enzymes, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. It also possesses a wide range of biochemical and physiological effects, making it a versatile compound for use in various experiments. However, like any other chemical compound, this compound has its limitations. One limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments. Additionally, its effects may vary depending on the concentration used, which may require careful optimization of experimental conditions.

Future Directions

There are several future directions for research on 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide. One direction is to further elucidate its mechanism of action, which may provide insights into its potential applications in medicine and other fields. Another direction is to explore its potential as a precursor for the synthesis of metal nanoparticles with specific properties. Additionally, more studies are needed to determine the optimal concentration and conditions for its use in various experiments. Overall, this compound has great potential for use in various fields, and further research is needed to fully understand its properties and applications.

Synthesis Methods

The synthesis of 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide involves the reaction between 2-hydroxyacetophenone and 2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using recrystallization techniques.

Properties

IUPAC Name

2-methoxy-N-[(Z)-[2-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-15-19(22)21-20-14-17-11-5-6-12-18(17)24-13-7-10-16-8-3-2-4-9-16/h2-12,14H,13,15H2,1H3,(H,21,22)/b10-7+,20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLALRPBYHIRDLO-VSYZJNMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NN=CC1=CC=CC=C1OCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N/N=C\C1=CC=CC=C1OC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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